4-Chloro-3-isothiocyanatopyridine
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Overview
Description
4-Chloro-3-isothiocyanatopyridine: is an organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by a pyridine ring substituted with a chlorine atom at the 4-position and an isothiocyanate group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 4-chloropyridine with thiophosgene (CSCl2) under controlled conditions to introduce the isothiocyanate group at the 3-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-isothiocyanatopyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.
Addition Reactions: Reagents such as primary amines (RNH2) or secondary amines (R2NH) are used under mild conditions.
Major Products Formed:
Thiourea Derivatives: Formed by the addition of amines to the isothiocyanate group.
Substituted Pyridines: Formed by nucleophilic substitution at the 4-position.
Scientific Research Applications
Chemistry: 4-Chloro-3-isothiocyanatopyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and functionalized pyridines .
Medicine: Its derivatives have been investigated for their antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and specialty chemicals .
Mechanism of Action
The mechanism of action of 4-Chloro-3-isothiocyanatopyridine involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and enzymes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
Comparison with Similar Compounds
4-Chloropyridine: Lacks the isothiocyanate group and has different reactivity and applications.
3-Isothiocyanatopyridine: Lacks the chlorine atom at the 4-position, leading to different chemical properties and reactivity.
Uniqueness: 4-Chloro-3-isothiocyanatopyridine is unique due to the presence of both chlorine and isothiocyanate groups, which confer distinct reactivity patterns. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable tool in chemical biology .
Properties
Molecular Formula |
C6H3ClN2S |
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Molecular Weight |
170.62 g/mol |
IUPAC Name |
4-chloro-3-isothiocyanatopyridine |
InChI |
InChI=1S/C6H3ClN2S/c7-5-1-2-8-3-6(5)9-4-10/h1-3H |
InChI Key |
TWBZZNKBGURCLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1Cl)N=C=S |
Origin of Product |
United States |
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